N-(3,4-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide
Description
This compound features a propanamide backbone with a 2H-tetrazol-5-yl group at the second carbon, a 3,4-dimethylphenyl substituent on the amide nitrogen, and a 3-methylphenyl group at the third carbon. The tetrazole ring is a critical pharmacophore, often enhancing binding affinity through hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-12-5-4-6-15(9-12)11-17(18-21-23-24-22-18)19(25)20-16-8-7-13(2)14(3)10-16/h4-10,17H,11H2,1-3H3,(H,20,25)(H,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHOCWDJZCGHOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C2=NNN=N2)C(=O)NC3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure which includes a tetrazole ring, known for its diverse biological properties.
Chemical Structure and Properties
The molecular formula of this compound is . Its structural features include:
- Tetrazole Ring : Contributes to the compound's biological activity.
- Dimethyl and Methyl Substituents : These groups may influence the pharmacokinetics and pharmacodynamics of the compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various tetrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against different cancer cell lines. The structure activity relationship (SAR) indicates that modifications on the phenyl rings can enhance activity against cancer cells.
| Compound | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| N-(3,4-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide | A431 | TBD | |
| Similar Tetrazole Derivative | Jurkat | < 23.30 |
In a comparative study involving various similar compounds, it was observed that those with electron-withdrawing groups on the phenyl rings exhibited enhanced anticancer activity. The presence of the tetrazole moiety is crucial for this activity as it may facilitate interactions with biological targets.
The mechanism by which N-(3,4-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide exerts its effects may involve:
- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell growth in vitro.
- Induction of Apoptosis : Some studies suggest that tetrazole derivatives can trigger apoptotic pathways in cancer cells.
Case Studies and Research Findings
Several research studies have focused on the biological activities of tetrazole-containing compounds:
- Cytotoxicity Assays : In vitro assays have demonstrated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines.
- Molecular Dynamics Simulations : These studies indicate that the binding affinity and interaction dynamics with target proteins are enhanced by specific substitutions on the phenyl rings.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Rings
- N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-91-5) Key Difference: The amide nitrogen is substituted with a 2-ethylphenyl group instead of 3,4-dimethylphenyl. Molecular weight is 335.40 g/mol, slightly lower than the target compound due to fewer methyl groups .
N-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (MFCD28042538)
- Key Difference : Methoxy groups replace methyl substituents on both aromatic rings.
- Impact : Methoxy groups enhance polarity and hydrogen-bonding capacity, improving aqueous solubility but possibly reducing membrane permeability. Molecular formula C₂₀H₂₁N₅O₄ (MW: 403.42 g/mol) reflects higher oxygen content .
Heterocyclic Ring Modifications
N-(2,3-Dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide (MFCD03787771)
- Key Difference : The tetrazole ring is replaced by a 1,2,4-oxadiazole ring, and a trifluoromethyl group is introduced.
- Impact : Oxadiazole serves as a bioisostere for tetrazole, offering similar electronic properties but altered steric effects. The CF₃ group enhances metabolic stability and electronegativity .
Compounds with Thiazole/Oxadiazole-Sulfanyl Linkages (e.g., 7c–7f in )
- Key Features : Thiazole or oxadiazole cores linked via sulfanyl groups.
- Impact : Sulfur-containing heterocycles may improve redox activity or metal-binding properties. These compounds exhibit higher molecular weights (e.g., C₁₆H₁₇N₅O₂S₂ , MW: 375 g/mol) and melting points (134–178°C) compared to the target compound .
Pharmacologically Relevant Analogs
- Olmesartan Medoxomil and Valsartan Key Similarity: Both contain tetrazole rings critical for angiotensin receptor binding. Key Difference: These drugs feature imidazole or carboxylate groups absent in the target compound. The propanamide backbone in the target compound may limit its utility as a direct angiotensin receptor blocker but could offer novel selectivity .
Physicochemical and Spectroscopic Properties
Molecular Weight and Solubility
*Inferred from structural analysis.
Spectroscopic Data (Inferred from )
- IR Spectroscopy : The tetrazole ring exhibits strong C=N stretching absorption near 1500–1600 cm⁻¹ .
- NMR : Aromatic protons from 3,4-dimethylphenyl (δ 6.8–7.2 ppm) and 3-methylphenyl (δ 7.0–7.4 ppm) are distinguishable.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
